

# Sifuvirtide: A Next-Generation HIV Fusion Inhibitor - A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                    |
|----------------|--------------------|
| Compound Name: | <i>Sifuvirtide</i> |
| Cat. No.:      | B10832413          |

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals on the Development History, Mechanism of Action, and Clinical Evaluation of **Sifuvirtide**.

## Introduction

**Sifuvirtide** (SFT) is a potent, next-generation anti-HIV peptide designed as a fusion inhibitor. It emerged from the need to overcome the limitations of the first-in-class fusion inhibitor, Enfuvirtide (T20), namely its relatively low potency, short half-life, and the rapid emergence of drug resistance.<sup>[1]</sup> Developed by FusoGen Pharmaceuticals Inc., **Sifuvirtide** was designed based on the three-dimensional structure of the HIV-1 gp41 fusogenic core conformation, leading to improved antiviral activity and pharmacokinetic properties.<sup>[2]</sup> This technical guide provides a comprehensive overview of the development history of **Sifuvirtide**, its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

## Design and Mechanism of Action

**Sifuvirtide** is a synthetic 36-amino acid peptide derived from the C-terminal heptad repeat (CHR) region of HIV-1 gp41.<sup>[3]</sup> Its design incorporates specific amino acid substitutions that enhance its binding affinity to the N-terminal heptad repeat (NHR) of gp41.<sup>[2]</sup> Unlike its predecessor Enfuvirtide, **Sifuvirtide** was rationally designed to more effectively block the formation of the six-helix bundle, a critical step in the fusion of the viral and host cell membranes.<sup>[2]</sup> This dominant-negative action prevents the conformational changes in gp41 necessary for viral entry into the host cell.<sup>[2]</sup> The molecular design of **Sifuvirtide**, which

includes the addition of a pocket-binding domain (PBD), contributes to its enhanced stability and potency against a wide range of HIV-1 strains, including those resistant to Enfuvirtide.[4]



[Click to download full resolution via product page](#)

Caption: Mechanism of HIV-1 fusion and inhibition by **Sifuvirtide**.

## Preclinical Development

### In Vitro Antiviral Activity

**Sifuvirtide** has demonstrated potent in vitro activity against a broad spectrum of primary and laboratory-adapted HIV-1 isolates, including various subtypes and those with resistance to Enfuvirtide.[\[2\]](#)

| HIV-1 Strain/Subtype          | Sifuvirtide IC50 (nM) | Enfuvirtide IC50 (nM) | Fold Difference | Reference           |
|-------------------------------|-----------------------|-----------------------|-----------------|---------------------|
| Laboratory Strains            |                       |                       |                 |                     |
| HXB2 (X4)                     |                       |                       |                 |                     |
|                               | 0.33                  | 4.8                   | 14.5            | <a href="#">[5]</a> |
| NL4-3 (X4)                    | 1.2 ± 0.2             | 23 ± 6                | 19.2            | <a href="#">[6]</a> |
| Ba-L (R5)                     | 0.7                   | 5.2                   | 7.4             | <a href="#">[4]</a> |
| Primary Isolates (Subtype B)  |                       |                       |                 |                     |
| 92US714                       | 0.8                   | 10.1                  | 12.6            | <a href="#">[2]</a> |
| 92HT599                       | 1.1                   | 15.6                  | 14.2            | <a href="#">[2]</a> |
| Enfuvirtide-Resistant Strains |                       |                       |                 |                     |
| V38A                          | 2.6                   | 127.2                 | 48.9            | <a href="#">[4]</a> |
| N42D/N43D                     | 4.1                   | 289.5                 | 70.6            | <a href="#">[4]</a> |

## Pharmacokinetics in Animal Models

Preclinical pharmacokinetic studies were conducted in monkeys to evaluate the profile of **Sifuvirtide**.

| Administration Route | Dose      | Tmax (h) | Cmax (µg/L)  | T1/2 (h)  | Bioavailability (%) | Reference |
|----------------------|-----------|----------|--------------|-----------|---------------------|-----------|
| Intravenous (IV)     | 1.2 mg/kg | -        | 10626 ± 2886 | 6.3 ± 0.9 | -                   | [5]       |
| Subcutaneous (SC)    | 1.2 mg/kg | 0.25 - 2 | 528 ± 191    | 5.5 ± 1.0 | 49 ± 13             | [5]       |

These studies indicated that **Sifuvirtide** has a significantly longer half-life compared to Enfuvirtide in monkeys.[5]

## Clinical Development

**Sifuvirtide** has undergone several phases of clinical trials, primarily in China, to assess its safety, tolerability, pharmacokinetics, and efficacy.

### Phase I Clinical Trials

A Phase Ia clinical study in 60 healthy individuals demonstrated that **Sifuvirtide** was safe and well-tolerated.[2]

| Administration      | Dose Range           | Key Findings                                                                            | Reference |
|---------------------|----------------------|-----------------------------------------------------------------------------------------|-----------|
| Single Dose (SC)    | 5, 10, 20, 30, 40 mg | Good safety and tolerability, no serious adverse events. Decay half-life: 20.0 ± 8.6 h. | [2]       |
| Multiple Doses (SC) | -                    | Good safety and tolerability. Decay half-life: 26.0 ± 7.9 h.                            | [2]       |

### Phase II Clinical Trials

Phase II studies in HIV-infected patients further evaluated the safety, pharmacokinetics, and antiviral activity of **Sifuvirtide**. One study reported that a once-daily administration of 20 mg of **Sifuvirtide** was equivalent in efficacy to a twice-daily 90 mg administration of Enfuvirtide, with **Sifuvirtide** demonstrating a markedly longer half-life of approximately 39 hours compared to 3.8 hours for Enfuvirtide.[5]

## Phase III Clinical Trial (TALENT Study)

The pivotal Phase III TALENT (T-20 vs Albuvirtide in Combination with LPV/r in Treatment-Experienced HIV-1 Patients) study was a randomized, controlled, open-label, non-inferiority trial conducted in China.[7][8] The study compared a two-drug regimen of weekly injectable **Sifuvirtide** (referred to as Albuvirtide in some publications) plus lopinavir/ritonavir (LPV/r) to the standard second-line three-drug regimen (LPV/r + 2 NRTIs) in treatment-experienced HIV-1 infected patients.[7][8]

Efficacy Results at 48 Weeks[7][9][10]

| Endpoint                                                                    | Sifuvirtide + LPV/r Arm | LPV/r + 2 NRTIs Arm    |
|-----------------------------------------------------------------------------|-------------------------|------------------------|
| Primary Endpoint                                                            |                         |                        |
| HIV RNA <50 copies/mL                                                       | 75.7% (Interim: 80.4%)  | 77.3% (Interim: 66.0%) |
| Secondary Endpoints                                                         |                         |                        |
| HIV RNA <400 copies/mL                                                      | 88.1%                   | 85.4%                  |
| Mean Viral Load Reduction<br>from Baseline (log <sub>10</sub><br>copies/mL) | -2.2                    | -2.1                   |
| Mean CD4+ Cell Count<br>Increase from Baseline (cells/<br>μL)               | +139.1                  | +142.3                 |

The study met its primary endpoint, demonstrating that the **Sifuvirtide**-containing two-drug regimen was non-inferior to the standard three-drug oral regimen.[7] An interim analysis had previously suggested potential superiority.[8]

## Safety and Tolerability[7][10]

The safety profiles of the two treatment arms were similar.[7] Notably, there were no injection site reactions reported in the **Sifuvirtide** group at 48 weeks.[10] The control group, which included tenofovir, showed a significant increase in serum creatinine levels, indicating a better renal safety profile for the **Sifuvirtide** regimen.[7]

## Resistance Profile

Resistance to **Sifuvirtide** has been studied in vitro. The primary mutations associated with resistance are located in the NHR of gp41, particularly at positions 38 (V38A), 47 (A47I), and 52 (Q52R).[11] A secondary mutation, N126K, has been identified in the CHR region.[11] While there is some cross-resistance with Enfuvirtide, **Sifuvirtide** retains significant activity against many Enfuvirtide-resistant strains.[2][4]



[Click to download full resolution via product page](#)

Caption: The development and evaluation workflow of **Sifuvirtide**.

## Experimental Protocols

### Inhibition of HIV-1 Single-Cycle Infection

This assay is used to determine the 50% inhibitory concentration (IC50) of **Sifuvirtide** against various HIV-1 strains.

- Cell and Virus Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are used as target cells. Pseudoviruses capable of a single round of infection are generated by co-transfected 293T cells with an HIV-1 envelope-expressing plasmid and an envelope-deficient HIV-1 backbone plasmid.
- Assay Procedure:
  - **Sifuvirtide** is serially diluted.
  - The diluted peptide is mixed with a standardized amount of pseudovirus and incubated at room temperature for 1 hour.
  - The peptide-virus mixture is then added to TZM-bl cells seeded in 96-well plates.
  - The plates are incubated at 37°C for 48 hours.
- Data Analysis: Luciferase activity is measured using a luminometer. The percentage of inhibition is calculated relative to virus control wells (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

### In Vitro Selection of Sifuvirtide-Resistant HIV-1 Variants

This method is employed to identify mutations that confer resistance to **Sifuvirtide**.

- Cell Culture and Virus Propagation: The HIV-1 strain (e.g., NL4-3) is cultured in a suitable cell line (e.g., MT-4 cells).
- Dose-Escalation Selection:
  - The virus is initially cultured in the presence of a sub-inhibitory concentration of **Sifuvirtide**.

- When viral replication is observed (e.g., by monitoring cytopathic effect or p24 antigen levels), the culture supernatant is used to infect fresh cells with a 1.5- to 2-fold higher concentration of **Sifuvirtide**.
- This process of serial passage with increasing drug concentrations is continued for multiple passages.
- Genotypic Analysis: Proviral DNA is extracted from infected cells at various passages. The gp41-coding region of the env gene is amplified by PCR and sequenced to identify amino acid substitutions.
- Phenotypic Analysis: The identified mutations are introduced into a wild-type HIV-1 molecular clone by site-directed mutagenesis. The resulting mutant viruses are then tested for their susceptibility to **Sifuvirtide** in the single-cycle infection assay to confirm the resistance phenotype.

## HIV-1 Mediated Cell-Cell Fusion Assay (Dye Transfer Assay)

This assay measures the ability of **Sifuvirtide** to inhibit the fusion of HIV-1 infected cells with uninfected target cells.

- Cell Preparation:
  - Effector cells: HIV-1 chronically infected cells (e.g., H9/HIV-1IIIB) are labeled with a fluorescent dye such as Calcein-AM.
  - Target cells: Uninfected CD4+ T-cells (e.g., MT-2 cells) are prepared.
- Assay Procedure:
  - The Calcein-AM-labeled effector cells are incubated with serial dilutions of **Sifuvirtide** for 30 minutes at 37°C.
  - Target cells are then added to the mixture.
  - The co-culture is incubated for 2 hours at 37°C to allow for cell fusion.

- Data Analysis: Cell fusion results in the transfer of the fluorescent dye from the effector cells to the target cells, forming syncytia. The extent of fusion is quantified by measuring the fluorescence of the fused cells, often using fluorescence microscopy or a plate reader. The IC<sub>50</sub> is the concentration of **Sifuvirtide** that inhibits dye transfer by 50%.

## GST Pull-Down Assay for Mechanism of Action

This *in vitro* binding assay can be used to demonstrate the physical interaction between **Sifuvirtide** and its target, the gp41 NHR.

- Protein Expression and Purification:
  - A fusion protein of Glutathione-S-Transferase (GST) and the gp41 NHR domain (e.g., N36 peptide) is expressed in *E. coli* and purified using glutathione-sepharose beads.
  - **Sifuvirtide** (or a tagged version) is synthesized.
- Binding Reaction:
  - The purified GST-NHR fusion protein is immobilized on glutathione-sepharose beads.
  - The beads are then incubated with **Sifuvirtide** in a suitable binding buffer.
- Washing and Elution:
  - The beads are washed multiple times to remove non-specifically bound peptide.
  - The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
- Detection: The eluted proteins are separated by SDS-PAGE and the presence of **Sifuvirtide** is detected by Western blotting using an antibody against **Sifuvirtide** or its tag. A positive signal indicates a direct interaction between **Sifuvirtide** and the gp41 NHR.

[Click to download full resolution via product page](#)

Caption: Mechanism of resistance to **Sifuvirtide**.

## Conclusion

**Sifuvirtide** represents a significant advancement in the development of HIV fusion inhibitors. Through rational design based on the structure of the gp41 fusogenic core, it exhibits superior potency, a broader range of activity against diverse HIV-1 strains, including those resistant to Enfuvirtide, and an improved pharmacokinetic profile with a longer half-life. Clinical trials have demonstrated its non-inferior efficacy to standard oral regimens in treatment-experienced patients, with a favorable safety profile, particularly concerning renal safety and the absence of injection site reactions in the Phase III TALENT study. The development of **Sifuvirtide** showcases a successful structure-based drug design strategy and offers a valuable long-acting therapeutic option for individuals living with HIV.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Safety and Efficacy of Enfuvirtide in Combination with Darunavir-Ritonavir and an Optimized Background Regimen in Treatment-Experienced Human Immunodeficiency Virus-Infected Patients: the Below the Level of Quantification Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and evaluation of sifuvirtide, a novel HIV-1 fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sifuvirtide, a potent HIV fusion inhibitor peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The improved efficacy of Sifuvirtide compared with enfuvirtide might be related to its selectivity for the rigid biomembrane, as determined through surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The improved efficacy of Sifuvirtide compared with enfuvirtide might be related to its selectivity for the rigid biomembrane, as determined through surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 前沿生物长效抗艾新药艾博卫泰Ⅲ期临床试验 提前达到终点-前沿资讯-前沿生物药业(南京)股份有限公司 [frontierbiotech.com]
- 8. Efficacy and safety of the long-acting fusion inhibitor albuvirtide in antiretroviral-experienced adults with human immunodeficiency virus-1: interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. China's first domestically developed anti-HIV drug clinically safe, effective: study-Xinhua [english.news.cn]
- 10. 国产艾滋病新药！长效HIV融合抑制剂艾可宁®(艾博韦泰)3期临床：疗效媲美标准二线三药方案(LPV/r+2NRTIs)!-药选址 [yaoxuanzhi.com]
- 11. A 48-week pilot study switching suppressed patients to darunavir/ritonavir and etravirine from enfuvirtide, protease inhibitor(s), and non-nucleoside reverse transcriptase inhibitor(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sifuvirtide: A Next-Generation HIV Fusion Inhibitor - A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10832413#development-history-of-sifuvirtide-as-a-next-generation-fusion-inhibitor>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)